molecular formula C7H12O2 B1504510 1-Methoxy-2-methylpent-1-en-3-one CAS No. 56279-35-7

1-Methoxy-2-methylpent-1-en-3-one

Cat. No. B1504510
CAS RN: 56279-35-7
M. Wt: 128.17 g/mol
InChI Key: AIFFWMXMBCHYFL-UHFFFAOYSA-N
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Description

“1-Methoxy-2-methylpent-1-en-3-one” is a chemical compound with the linear formula CH3OCH=C(CH3)COCH2CH3 . It has a molecular weight of 128.17 .


Physical And Chemical Properties Analysis

“this compound” has a boiling point of 62 °C/6 mmHg . Its density is 0.961 g/mL at 25 °C . The refractive index n20/D is 1.4770 (lit.) .

Scientific Research Applications

  • Synthesis of Chemical Intermediates
    1-Methoxy-2-methylpent-1-en-3-one serves as an intermediate in the synthesis of various chemical compounds. For example, it is used in the production of (E,Z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene, a compound with potential applications in organic synthesis (Myles & Bigham, 2003).

  • Characterization of Unsymmetrical Bis-Aryl-α, β-Unsaturated Ketone Derivatives
    It is involved in the study of unsymmetrical mono-carbonyl curcuminoids, such as diversely functionalized unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives. These compounds have been characterized using various spectroscopic techniques and quantum chemical insights, demonstrating the chemical's role in advanced material analysis and synthesis (Khalid et al., 2020).

  • Photocycloaddition Studies
    The compound is used in photocycloaddition studies, such as the investigation of the intramolecular photocycloaddition of vinyl ether to CF3-substituted 2-methoxy-5-phenylpent-1-enes, helping to understand complex photochemical processes (Haan, Zwart, & Cornelisse, 1997).

  • Raman Spectroscopy Applications
    It plays a role in the development of analytical applications of Raman spectroscopy, particularly in distinguishing structural features of chemicals containing an alkenyl group. This is crucial in enhancing the analytical utility of Raman spectroscopy in material analysis (Brown, Bowen, Edwards, & Farwell, 2007).

  • Oligonucleotide Synthesis
    The chemical is used in the synthesis of oligoribonucleotides as an intermediate, demonstrating its importance in biochemical research and pharmaceutical applications (Takaku, Imai, & Nakayama, 1987).

  • Bio-inspired Dimerisation in Natural Product Synthesis
    It is involved in bio-inspired dimerization processes directed towards the synthesis of meroterpenoid natural products, like the scabellones. This highlights its role in the synthesis of biologically active compounds (Chan et al., 2015).

  • Electron Transfer Studies in Biochemistry
    The compound is used in studies related to electron transfer between NADH and various electron acceptors, indicating its importance in biochemical and medical technology research (Hisada & Yagi, 1977).

Safety and Hazards

This compound is classified as a highly flammable liquid and vapor . It may be fatal if swallowed and enters airways . It may also cause drowsiness or dizziness . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Use of personal protective equipment is advised .

properties

IUPAC Name

1-methoxy-2-methylpent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-4-7(8)6(2)5-9-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFFWMXMBCHYFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(=COC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697585
Record name 1-Methoxy-2-methylpent-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56279-35-7
Record name 1-Methoxy-2-methylpent-1-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of NaH (4.40 g, 110 mmol, 60% dispersion in mineral oil) in toluene (90 mL) and MeOH (0.1 mL) at 0° C. was added a mixture of 3-pentanone (10.6 mL, 105 mmol) and methyl formate (8.00 mL, 130 mmol) over 1 hr. The reaction mixture was warmed to rt, stirred for another 3 h, and then diluted with Et2O. The suspension was filtered and the precipitate was washed with Et2O. The resulting crude sodium salt of 1-hydroxy-2-methyl-1-penten-3-one was dissolved in DMSO (100 mL) and Me2SO4 (9.16 mL, 97.0 mmol) was added at rt. After stirring for 30 min, the reaction mixture was treated with 2M NH4OH and diluted with Et2O. The organic layer was separated, washed with H2O and saturated aqueous NaCl solution, dried (MgSO4), and concentrated under reduced pressure to afford 1-methoxy-2-methyl-1-penten-3-one (8.27 g, 74%). To a solution of 1-methoxy-2-methyl-1-penten-3-one (2.60 g, 20.3 mmol) in Et2O (12.0 mL) was added Et3N (7.08 mL, 50.8 mmol) and TMSOTf (3.68 mL, 20.3 mL) at 0° C. The reaction mixture was warmed to rt, stirred for another 3 h, and then poured onto a saturated aqueous NaHCO3 solution. The organic layer was separated, washed with saturated aqueous NaCl solution, dried (MgSO4), and concentrated under reduced pressure to afford butadiene 3 (3.66 g, 90%). 1H-NMR (400 MHz, CDCl3) δ 6.35 (s, 1H), 4.75 (q, J=6.9, 1H), 3.63 (s, 3H), 1.66 (s, 3H), 1.62 (d, J=6.9, 3H), 0.22 (s, 9H).
Name
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
solvent
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
9.16 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 1-Methoxy-2-methylpent-1-en-3-one in the synthesis of (E,Z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene?

A1: this compound serves as a crucial intermediate in the synthesis of (E,Z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene []. The provided research article outlines its formation from 1-hydroxy-2-methylpent-1-en-3-one through a reaction with methanol, suggesting a replacement of the hydroxy group with a methoxy group []. This intermediate then undergoes further transformations to yield the final product, (E,Z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene [].

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